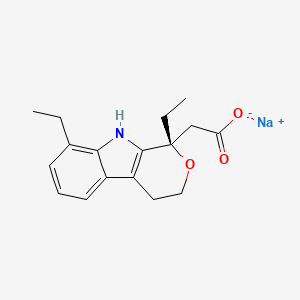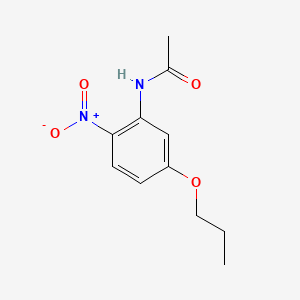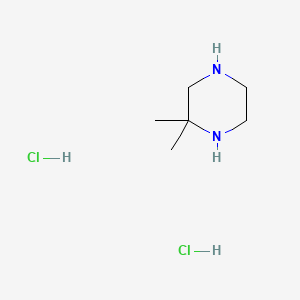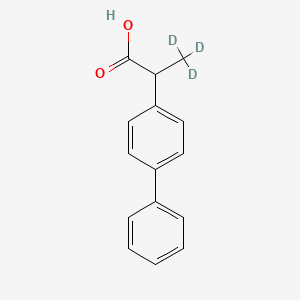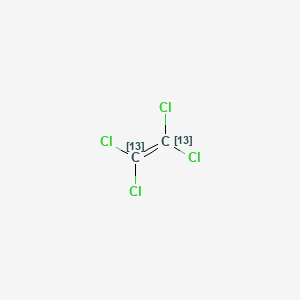
Tetrachloroethylene-13C2
Overview
Description
Tetrachloroethylene-13C2, also known as Perchloroethylene, is a widely used chlorinated solvent that is produced commercially for use in dry cleaning, textile processing, and metal-cleaning operations . It has been detected in drinking water, indoor environments, ambient air, groundwater, and soil .
Synthesis Analysis
The main method used to analyze for the presence of tetrachloroethylene and trichloroacetic acid in biological samples is separation by gas chromatography (GC) combined with detection by mass spectrometry (MS) or an electron capture detector (ECD) .
Molecular Structure Analysis
Tetrachloroethylene-13C2 has a molecular formula of C2Cl4 and a molecular weight of 167.8 g/mol . Its structure includes two carbon atoms and four chlorine atoms . The InChI representation of its structure is InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 .
Chemical Reactions Analysis
Tetrachloroethylene can dissolve in water to form dichloromethane and oxygen. It can also react with bases like sodium hydroxide, resulting in the production of formic acid and sodium chloride .
Physical And Chemical Properties Analysis
Tetrachloroethylene-13C2 is a colorless liquid with a mild, chloroform-like odor . It has a molecular weight of 167.8 g/mol . Its exact mass is 167.879170 g/mol and its monoisotopic mass is 165.882120 g/mol .
Scientific Research Applications
In Situ Remediation of Tetrachloroethylene in Groundwater
Specific Scientific Field
Environmental Science and Pollution Research
Summary of the Application
Tetrachloroethylene (PCE) is among the most ubiquitous chlorinated compounds found in groundwater contamination . An anaerobic/aerobic permeable reactive barrier system was designed to remediate PCE-contaminated groundwater .
Methods of Application
The system consists of four different functional layers. The first layer captures oxygen, maintaining the dissolved oxygen (DO) concentration at < 1.35 mg/L in influent supplied to the second (anaerobic) layer. The third layer releases oxygen, maintaining DO concentration at > 11.3 mg/L within influent supplied to the fourth (aerobic) layer .
Results or Outcomes
The results show that 99% of PCE was removed, mostly within the second layer (anaerobic). Furthermore, the toxic by-products trichloroethylene (TCE), dichloroethylene (DCE), and vinyl chloride (VC) were further degraded by 98, 90, and 92%, respectively, in the fourth layer (aerobic) .
Biodegradation of Tetrachloroethylene by Sphingopyxis ummariensis VR13
Specific Scientific Field
Biotechnology
Summary of the Application
An aerobic bacterial strain, Sphingopyxis ummariensis VR13, which has been newly isolated from petrochemical wastewater sludge, was used for the dechlorination of PCE in relatively high concentrations .
Methods of Application
The addition of a co-substrate as glucose and yeast extract enhanced the dechlorination of PCE. An adaptation of the bacterial cells to PCE resulted in a significant increase in the PCE degradation yield .
Results or Outcomes
The adapted cells achieved the highest biodegradation yield (64.8%) in 1.2mM. However, the maximum dechlorination percentage (41.6%) was measured in lower PCE concentration .
Safety And Hazards
Exposure to Tetrachloroethylene-13C2 may cause irritation to the eyes, skin, nose, throat, and respiratory system. It may also cause liver damage and is a potential occupational carcinogen . It is advised to avoid breathing dust, fume, gas, mist, spray, vapors, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,1,2,2-tetrachloro(1,2-13C2)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYCFOTNPOANT-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[13C](Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745778 | |
| Record name | Tetrachloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachloroethylene-13C2 | |
CAS RN |
32488-49-6 | |
| Record name | Tetrachloro(~13~C_2_)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32488-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






